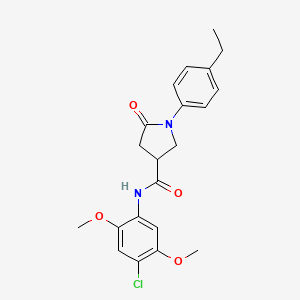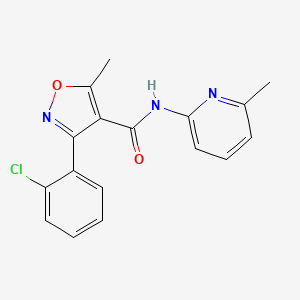
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound It is characterized by its unique chemical structure, which includes a pyrrolidine ring, a carboxamide group, and various substituents such as chloro, methoxy, and ethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. The starting materials may include 4-chloro-2,5-dimethoxyaniline and 4-ethylbenzaldehyde. The synthesis may proceed through the formation of intermediate compounds, such as imines or amides, followed by cyclization to form the pyrrolidine ring. Reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as acids or bases, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the purity of starting materials, and implementing purification techniques such as recrystallization or chromatography. Industrial methods may also focus on cost-effectiveness and environmental sustainability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide may have several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules or studying reaction mechanisms.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Investigating its potential as a therapeutic agent or drug candidate.
Industry: Applications in materials science, such as the development of new polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen können andere Pyrrolidinderivate oder Carboxamide mit unterschiedlichen Substituenten sein. Beispiele hierfür sind:
- N-(4-Chlorphenyl)-1-(4-methylphenyl)-5-oxopyrrolidin-3-carboxamid
- N-(2,5-Dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidin-3-carboxamid
Einzigartigkeit
Die Einzigartigkeit von N-(4-Chlor-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidin-3-carboxamid liegt in seiner spezifischen Kombination von Substituenten, die unterschiedliche chemische Eigenschaften und biologische Aktivitäten verleihen können.
Eigenschaften
Molekularformel |
C21H23ClN2O4 |
|---|---|
Molekulargewicht |
402.9 g/mol |
IUPAC-Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C21H23ClN2O4/c1-4-13-5-7-15(8-6-13)24-12-14(9-20(24)25)21(26)23-17-11-18(27-2)16(22)10-19(17)28-3/h5-8,10-11,14H,4,9,12H2,1-3H3,(H,23,26) |
InChI-Schlüssel |
ZQURPZWNXKMTED-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3OC)Cl)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-1-{[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B11156443.png)
![3-hexyl-4,8-dimethyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B11156446.png)

![methyl 2-{[6-chloro-3-(3-ethoxy-3-oxopropyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}propanoate](/img/structure/B11156455.png)
![3,4,8,8,10-pentamethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one](/img/structure/B11156457.png)
![1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11156464.png)
![3-chloro-4-methyl-2-oxo-2H-chromen-7-yl 2-{[(benzyloxy)carbonyl]amino}-3-phenylpropanoate](/img/structure/B11156475.png)
![N-[5-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B11156481.png)
![9-[(4-methoxybenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11156482.png)
![4-[(3-Methylpyridin-2-yl)carbamoyl]phenyl acetate](/img/structure/B11156489.png)

![N-[(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]-L-tryptophan](/img/structure/B11156506.png)
![12-chloro-3-(4-isopropylphenyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11156513.png)
![N-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-L-methionine](/img/structure/B11156522.png)
